molecular formula C23H33N3O2 B3018451 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 953249-29-1

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Numéro de catalogue B3018451
Numéro CAS: 953249-29-1
Poids moléculaire: 383.536
Clé InChI: QZJPUJDIMOJPAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, commonly known as BEO, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. BEO is a synthetic compound that belongs to the class of piperidine derivatives and has been shown to exhibit potent analgesic and anti-inflammatory properties.

Applications De Recherche Scientifique

BEO has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit potent analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. BEO has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.

Mécanisme D'action

The exact mechanism of action of BEO is not fully understood, but it is believed to exert its analgesic effects through modulation of the opioid and cannabinoid systems in the brain and spinal cord. BEO has been shown to bind to the mu-opioid receptor and the cannabinoid receptor CB1, resulting in the activation of downstream signaling pathways that ultimately lead to the inhibition of pain transmission.
Biochemical and Physiological Effects
BEO has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the threshold for pain perception, reduce the intensity of pain, and increase pain tolerance. BEO has also been shown to reduce inflammation and oxidative stress in various tissues, suggesting that it may have potential therapeutic applications beyond pain management.

Avantages Et Limitations Des Expériences En Laboratoire

BEO has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid and cannabinoid receptors, making it a useful tool for studying the opioid and cannabinoid systems. However, BEO has several limitations, including its low solubility in water and its potential toxicity at high doses, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on BEO. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of the potential therapeutic applications of BEO beyond pain management, such as in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of BEO and its potential side effects.

Méthodes De Synthèse

The synthesis of BEO involves a multi-step process that begins with the reaction of 1-benzylpiperidin-4-ol with cyclohexene in the presence of a strong acid catalyst to form the intermediate 1-benzylpiperidin-4-ylcyclohexene. This intermediate is then reacted with oxalyl chloride to form the final product, BEO. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through various purification techniques such as column chromatography.

Propriétés

IUPAC Name

N'-[(1-benzylpiperidin-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c27-22(24-14-11-19-7-3-1-4-8-19)23(28)25-17-20-12-15-26(16-13-20)18-21-9-5-2-6-10-21/h2,5-7,9-10,20H,1,3-4,8,11-18H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJPUJDIMOJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.